Erinacine A

Vue d'ensemble

Description

Erinacine A est un composé bioactif isolé du mycélium du champignon Hericium erinaceus, communément appelé le champignon crinière de lion. Ce composé appartient au groupe des diterpénoïdes cyathine et a suscité un intérêt considérable en raison de ses propriétés neuroprotectrices. This compound est connue pour sa capacité à stimuler la synthèse du facteur de croissance nerveuse, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Erinacine A peut être synthétisée par une série de réactions chimiques impliquant la cyclisation de précurseurs diterpénoïdes spécifiques.

Méthodes de Production Industrielle : La production industrielle d’this compound repose principalement sur la culture du mycélium de Hericium erinaceus. La culture en phase solide et la fermentation submergée sont des méthodes courantes utilisées pour produire l’this compound. En culture en phase solide, des substrats tels que les grains de maïs sont utilisés, et des conditions optimales, y compris la température et la supplémentation en nutriments, sont maintenues pour maximiser le rendement . Le composé est ensuite purifié en utilisant des techniques telles que la chromatographie contre-courante à grande vitesse et la chromatographie liquide couplée à la spectrométrie de masse en tandem .

Analyse Des Réactions Chimiques

Types de Réactions : Erinacine A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité biologique ou pour étudier ses relations structure-activité.

Réactifs et Conditions Courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder l’this compound, conduisant à la formation de dérivés oxydés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium pour introduire de nouveaux groupes fonctionnels.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées ou modifiées .

4. Applications de la Recherche Scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.

Chimie : En chimie, this compound est étudiée pour son squelette cyathane unique et son potentiel en tant que composé de référence pour la synthèse de nouvelles molécules bioactives.

Biologie : En recherche biologique, this compound est étudiée pour sa capacité à stimuler la synthèse du facteur de croissance nerveuse et à promouvoir la neurogenèse. Il a montré un potentiel dans la réduction du dépôt d’amyloïde-bêta et la promotion de la survie neuronale, ce qui en fait un candidat pour le traitement de la maladie d’Alzheimer et d’autres maladies neurodégénératives .

Médecine : En médecine, this compound est explorée pour ses effets neuroprotecteurs et son potentiel pour traiter les maladies neurodégénératives telles que la maladie d’Alzheimer, la maladie de Parkinson et l’accident vasculaire cérébral ischémique. Les essais cliniques ont démontré son efficacité dans l’amélioration de la fonction cognitive et la réduction de la neuroinflammation .

Industrie : Dans l’industrie, this compound est utilisée dans le développement d’aliments fonctionnels et de nutraceutiques. Ses propriétés neuroprotectrices en font un ingrédient précieux dans les produits destinés à améliorer la santé cognitive .

Applications De Recherche Scientifique

Neuroprotective Properties

Mechanisms of Action

Erinacine A exhibits neuroprotective effects through several mechanisms:

- Promotion of Nerve Growth Factor (NGF) Synthesis : In vitro studies have shown that this compound can induce NGF synthesis, which is crucial for neuronal survival and differentiation .

- Reduction of Amyloid Plaque Burden : In animal models, this compound has been reported to reduce amyloid beta (Aβ) deposition, a hallmark of Alzheimer's disease. For instance, oral administration of this compound-enriched H. erinaceus mycelia significantly decreased Aβ plaque burden in transgenic mice .

- Anti-inflammatory Effects : this compound protects dopaminergic neurons from inflammatory damage, suggesting its potential role in treating neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

- A study involving rats with neurodegenerative conditions demonstrated that this compound could delay neuronal cell death and enhance cognitive functions. The treatment resulted in improved performance in behavioral tasks .

- Clinical trials have also explored the efficacy of this compound in early Alzheimer's patients. In a randomized controlled trial, participants receiving this compound showed significant improvements in cognitive assessments compared to a placebo group .

Cancer Treatment

This compound has shown promise as an anti-cancer agent, particularly in colorectal cancer:

- Induction of Apoptosis : Research indicates that this compound triggers apoptosis in cancer cells by activating extrinsic apoptotic pathways. This effect was observed in human colorectal cancer cell lines, where treatment led to increased activation of caspases and subsequent cell death .

- Inhibition of Tumor Growth : Animal studies have demonstrated that this compound can inhibit tumor growth significantly. For instance, doses as low as 1 mg/kg body weight/day were effective in reducing tumor size .

Longevity and Healthspan Enhancement

Recent studies have also investigated the impact of this compound on lifespan extension:

- Drosophila Model : Research using fruit flies showed that supplementation with this compound-enriched H. erinaceus mycelia significantly extended lifespan and improved survival rates. The mean lifespan increased from 28.49 days to 36.96 days for males and from 27.77 days to 34.05 days for females .

- Antioxidant Activity : this compound has been linked to enhanced antioxidant enzyme activities, contributing to reduced oxidative stress and improved healthspan .

Summary Table of Applications

Mécanisme D'action

Erinacine A exerce ses effets principalement en stimulant la synthèse du facteur de croissance nerveuse. Ce composé active plusieurs voies de signalisation, y compris la phosphorylation de la protéine kinase B (AKT), des kinases régulées par le signal extracellulaire (ERK) et de la kinase 2 du domaine LIM (LIMK2). Ces voies sont impliquées dans la promotion de la survie neuronale, la réduction de la neuroinflammation et l’amélioration de la neurogenèse . De plus, this compound s’est avérée augmenter les niveaux de catécholamines dans le système nerveux central, contribuant ainsi à ses effets neuroprotecteurs .

Comparaison Avec Des Composés Similaires

Erinacine A fait partie d’un groupe de diterpénoïdes cyathine, qui comprend des composés tels que les Erinacines B, C, E, K, P et Q. Ces composés partagent un squelette cyathane similaire mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques .

Comparaison avec d’autres Erinacines :

Erinacine B : Comme this compound, Erinacine B stimule également la synthèse du facteur de croissance nerveuse, mais possède un ensemble différent de groupes fonctionnels qui peuvent affecter sa puissance et sa spécificité.

Erinacine C : Connue pour ses propriétés anti-inflammatoires, Erinacine C a été étudiée pour son potentiel à réduire la neuroinflammation.

Erinacine E : Agit comme un agoniste du récepteur opioïde kappa et a été étudié pour ses propriétés analgésiques.

Unicité d’this compound : this compound se distingue par ses puissants effets neuroprotecteurs et sa capacité à stimuler la synthèse du facteur de croissance nerveuse plus efficacement que les autres Erinacines. Sa combinaison unique de groupes fonctionnels et son mécanisme d’action spécifique en font un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Erinacine A, a cyathin diterpenoid isolated from the mycelia of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD) and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological effects. It has been shown to stimulate nerve growth factor (NGF) synthesis, which is crucial for the survival and maintenance of neurons. The mechanism by which this compound exerts its effects involves several pathways, including anti-inflammatory responses and modulation of neurogenesis.

Stimulation of NGF Synthesis

This compound significantly enhances NGF synthesis in vitro. A study reported that at a concentration of 1 mM, this compound induced NGF synthesis at levels of 250.1 ± 36.2 pg/ml in mouse astroglial cells . This effect is pivotal in promoting neuronal health and survival.

In Vivo Studies

In animal models, this compound has demonstrated substantial neuroprotective effects:

- Alzheimer's Disease Models : In APPswe/PS1ΔE9 double transgenic mice, oral administration of this compound reduced amyloid-beta plaque burden by increasing insulin-degrading enzyme (IDE) levels, which promotes the degradation of amyloid-beta .

- Stroke Models : Administering this compound at 1 mg/kg body weight significantly increased neuronal survival and reduced infarct volume after transient focal cerebral ischemia .

- Cognitive Improvement : In a clinical trial involving patients with mild AD, participants taking this compound-enriched H. erinaceus mycelia showed significant improvements in cognitive assessments compared to the placebo group .

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. Research indicates that it induces apoptosis in colorectal cancer (CRC) cells through the activation of extrinsic apoptosis pathways involving TNF receptors and caspases. Specifically, it triggers the phosphorylation of signaling molecules such as JNK1/2 and NFκB p50, leading to increased expression of apoptotic markers .

Summary of Anti-Cancer Effects

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Colorectal Cancer | Induces apoptosis via TNFR and caspase pathways | |

| Various Cancers | Reduces malignancy through ROS production modulation |

Clinical Trial on Alzheimer's Disease

A notable clinical trial assessed the efficacy of this compound-enriched H. erinaceus mycelia over a 49-week period. Participants receiving three capsules daily showed significant cognitive improvements measured by the Mini-Mental State Examination (MMSE) and other cognitive assessments compared to placebo .

Animal Studies on Stroke Recovery

In animal studies, this compound administration led to marked improvements in behavioral outcomes post-stroke, including enhanced performance in burrowing and Morris water maze tasks . These findings underscore its potential as a therapeutic agent for neurodegenerative conditions.

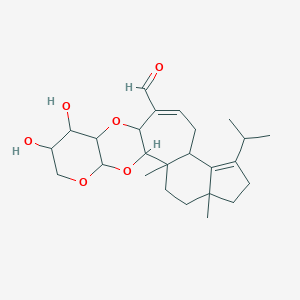

Propriétés

Formule moléculaire |

C25H36O6 |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |

Clé InChI |

LPPCHLAEVDUIIW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

SMILES isomérique |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

SMILES canonique |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

melting_point |

74 - 76 °C |

Description physique |

Solid |

Synonymes |

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?

A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]

Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?

A2: Researchers have successfully employed several key strategies:

- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []

- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]

- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []

Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?

A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.